Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is classified as a medium-chain fatty acid, characterized by its eight carbon atoms. This compound is naturally found in various animal fats and oils, particularly in coconut oil and palm kernel oil. Octanoic acid is notable for its various applications in food, pharmaceuticals, and industrial processes.
Octanoic acid is derived from various natural sources, including:
In terms of classification:
Octanoic acid can be synthesized through several methods, including:
The structural formula of octanoic acid is represented as:
This indicates a straight-chain structure with a carboxylic functional group at one end.
Octanoic acid participates in various chemical reactions, including:
For esterification, the reaction typically requires an acid catalyst and heat:
In biological systems, octanoic acid plays a role in energy metabolism. It is absorbed directly into the bloodstream and transported to the liver where it can be oxidized for energy or converted into ketone bodies.
Research indicates that octanoic acid enhances energy expenditure and has potential applications in ketogenic diets for epilepsy management.
Octanoic acid has diverse applications across various fields:
Chemoenzymatic synthesis has emerged as a precision strategy for introducing 13C at the C1 position of octanoic acid, leveraging the synergistic capabilities of chemical catalysts and biological enzymes. A particularly efficient approach utilizes immobilized flavin-dependent decarboxylase-dehydrogenase-monooxygenase enzymes (such as EpnF) in tandem with transition metal catalysts. In one documented cascade, gold catalysts facilitate cycloisomerization while ketoreductases (KRED) enable asymmetric reduction, creating chiral intermediates essential for site-specific labeling [3]. This cooperative system demonstrates remarkable efficiency when enzymes and chemocatalysts are co-immobilized within compartmentalized reactors, maintaining enzyme functionality despite the typically incompatible reaction conditions required for inorganic catalysts [3].
The EpnF enzyme specifically catalyzes the oxidative decarboxylation of β-ketoacids to form α,β-epoxyketones, providing a biochemical gateway for introducing labeled carbon. Biochemical characterization reveals EpnF exhibits stringent substrate specificity toward linear-chain β-ketoacids without β'-hydroxy substituents, achieving 20-fold higher catalytic efficiency (k~cat~/K~m~) for C8 substrates compared to shorter-chain analogues [6]. This specificity is exploited by synthesizing 1-13C-labeled 4-oxooctanedioic acid as the precursor, ensuring selective 13C retention at the carboxyl position during enzymatic decarboxylation. Continuous flow bioreactor configurations significantly enhance this process, achieving a sustained space-time yield of 0.47 g L⁻¹ h⁻¹ over 24 hours while preserving enantioselectivity and isotopic integrity—critical parameters for nuclear magnetic resonance and metabolic tracing applications [3].
Table 1: Chemoenzymatic Approaches for (1-13C)Octanoic Acid Synthesis
| Method | Catalyst System | Key Intermediate | Isotopic Efficiency | Productivity |
|---|---|---|---|---|
| EpnF Decarboxylation | Immobilized EpnF/Au co-catalyst | ¹³C-β-Ketooctanedioic acid | >95% positional purity | 0.47 g L⁻¹ h⁻¹ |
| KRED Reduction | Lactobacillus kefir ketoreductase | ¹³C-8-Oxoacid intermediate | Enantiomeric excess >99% | Substrate-dependent |
| Flow Bioreactor | Packed-bed reactors with segregation | ¹³C-β-Ketoacid substrate | Minimal scrambling | 40% higher than batch |
Saccharomyces cerevisiae serves as a versatile microbial platform for de novo biosynthesis of (1-13C)octanoic acid through rational rewiring of its fatty acid synthase complex. Native yeast metabolism predominantly generates C16 and C18 fatty acids, necessitating strategic genetic interventions to redirect carbon flux toward medium-chain fatty acids. The most effective approach involves introducing point mutations into the β-subunit of the fatty acid synthase complex, specifically the FAS1ᴿ¹⁸³⁴ᴷ variant ("FASRK"). This mutation reduces malonyl-palmitoyl transferase activity, causing premature acyl chain release at the C8 stage instead of elongation to longer chains [4]. When implemented in a triple-knockout strain (Δfas1Δfas2Δfaa2), which eliminates endogenous long-chain synthase activity and prevents β-oxidation of medium-chain products, octanoic acid titers reach 87 mg/L—a significant increase over wild-type strains producing negligible C8 fatty acids [4].
Transcriptomic analysis of producing strains reveals profound physiological adaptations during fermentation. RNA-Seq data collected across growth phases show that high-level octanoic acid production triggers upregulation of stress response pathways and membrane transporters while simultaneously downregulating glucose uptake systems such as HXT2. More critically, ribosomal protein RPL40B was identified as an unexpected enhancer of medium-chain fatty acid biosynthesis; its overexpression boosts octanoic acid production by 40%, likely through improved assembly of fatty acid synthase complexes or enhanced tolerance to lipotoxicity [4]. This discovery highlights the value of systems biology approaches in identifying non-intuitive genetic targets for metabolic engineering.
Table 2: Metabolic Engineering Strategies in S. cerevisiae for (1-13C)Octanoic Acid
| Genetic Modification | Physiological Impact | Titer Enhancement | Key Observations |
|---|---|---|---|
| FAS1ᴿ¹⁸³⁴ᴷ mutation | Premature acyl chain release (C8 specificity) | 12-fold vs. wild type | Leaky chain control increases C6-C18 byproducts |
| Δfaa2 knockout | Blocks fatty acyl-CoA synthetase (prevents degradation) | 35% increase | Essential for extracellular C8 accumulation |
| RPL40B overexpression | Ribosomal function linked to FAS assembly/stress response | 40% increase | Novel target from transcriptomic analysis |
| Glucose-6P dehydrogenase | NADPH regeneration for reductive biosynthesis | Under investigation | Critical cofactor balancing requirement |
Achieving high yields of isotopically labeled octanoic acid necessitates precise coordination of energy cofactors and carbon precursors within engineered microbial systems. The fatty acid biosynthesis cycle consumes substantial reducing equivalents, requiring two NADPH molecules per acetyl-CoA elongation cycle. ¹³C-Metabolic flux analysis demonstrates that glucose metabolism through the oxidative pentose phosphate pathway supplies over 60% of the NADPH required for fatty acid synthesis in Saccharomyces cerevisiae [7]. Consequently, overexpression of glucose-6-phosphate dehydrogenase (Zwf1)—the rate-limiting enzyme of this pathway—enhances NADPH availability and elevates octanoic acid titers by 22% without compromising cell growth [4].
ATP management presents equally critical challenges. The carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase, consumes one ATP per molecule. During continuous ¹³C-glucose feeding, intracellular ATP levels fluctuate dramatically due to competing demands between biosynthesis and maintenance. Real-time monitoring via ATP-sensing biosensors reveals that ATP synthase activity becomes rate-limiting under high malonyl-CoA flux conditions. Implementing ATP-regenerating modules, such as polyphosphate kinase or xylulose-5P-mediated substrate-level phosphorylation, stabilizes adenylate energy charge and increases carbon efficiency toward malonyl-CoA by 31% [7]. This cofactor balancing extends to nitrogen metabolism: glutamate dehydrogenase serves as a major ammonia assimilation route competing with biosynthetic pathways for ATP and reducing power. Shifting nitrogen assimilation toward the ATP-conserving GS-GOGAT pathway via GDH1 deletion further optimizes the ATP/NADPH stoichiometry for fatty acid synthesis [4].
Table 3: Cofactor Engineering Strategies for Enhanced (1-13C)Octanoic Acid Production
| Cofactor | Bottleneck Reaction | Engineering Solution | Impact on C8 Yield |
|---|---|---|---|
| NADPH | Fatty acid elongation cycle | Glucose-6P dehydrogenase overexpression | ↑ 22% |
| Cytosolic transhydrogenase expression | ↑ 18% | ||
| ATP | Acetyl-CoA → Malonyl-CoA | ATP synthase subunit optimization | ↑ 15% |
| Polyphosphate kinase expression | ↑ 31% in malonyl-CoA | ||
| Acetyl-CoA | Pyruvate dehydrogenase | PDH bypass via acetaldehyde dehydrogenase | ↑ 40% acetyl-CoA flux |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2